4-(2-methoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
4-(2-methoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a methoxyethoxy substituent and a thiophenyl-pyridinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxyethoxy group through etherification. The thiophenyl-pyridinyl moiety is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final product is purified using chromatographic methods to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. Parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality. Automated systems for monitoring and adjusting reaction conditions are often employed to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-methoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(2-methoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- 4-(2-ethoxyethoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- 4-(2-methoxyethoxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyethoxy group provides solubility and flexibility, while the thiophenyl-pyridinyl moiety offers potential for diverse interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-8-9-25-18-6-4-16(5-7-18)20(23)22-13-15-11-17(14-21-12-15)19-3-2-10-26-19/h2-7,10-12,14H,8-9,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQBXUCOLZXGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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